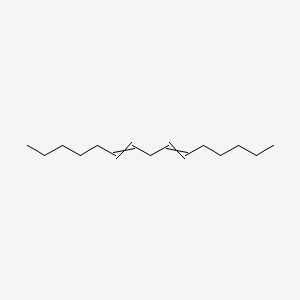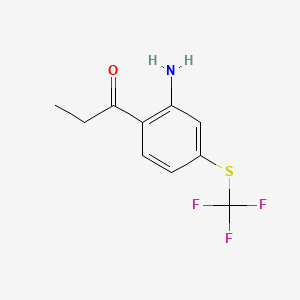
Pentadeca-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Pentadecadiene is an organic compound with the molecular formula C15H28 It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,9-Pentadecadiene can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent formed from a 1-halo-6,9-pentadecadiene can undergo nucleophilic substitution reactions to yield the desired compound .
Industrial Production Methods: Industrial production of 6,9-Pentadecadiene often involves similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the production of 6,9-Pentadecadiene with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,9-Pentadecadiene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert double bonds into single bonds, altering the compound’s structure.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically results in alkanes .
Scientific Research Applications
6,9-Pentadecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It plays a role in the study of pheromones and chemical communication in insects.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,9-Pentadecadiene involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. The pathways involved in these interactions are complex and involve the binding of the compound to specific receptors, triggering a cascade of biochemical events .
Comparison with Similar Compounds
1,14-Pentadecadiene: Another diene with a different position of double bonds.
6,9-Pentadecadien-1-ol: A related compound with an alcohol functional group.
Uniqueness: 6,9-Pentadecadiene is unique due to its specific double bond positions, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
128298-13-5 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
pentadeca-6,9-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
LJSCZMHQPQIUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)




![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)


![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)


![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)


